Tetrafluorohydrazine
Overview
Description
Tetrafluorohydrazine, also known as perfluorohydrazine, is a colorless, nonflammable, and reactive inorganic gas with the chemical formula N₂F₄. It is a fluorinated analog of hydrazine and is known for its high reactivity and hazardous nature. This compound is used in various chemical syntheses and has applications in rocket propellant formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrafluorohydrazine was originally prepared from nitrogen trifluoride using copper as a fluorine atom acceptor. The reaction is as follows: [ 2 \text{NF}_3 + \text{Cu} \rightarrow \text{N}_2\text{F}_4 + \text{CuF}_2 ] Other fluorine atom acceptors, such as carbon, other metals, and nitric oxide, can also be used. These reactions exploit the relatively weak nitrogen-fluorine bond in nitrogen trifluoride .
Industrial Production Methods: In industrial settings, this compound can be synthesized by the thermal conversion of nitrogen trifluoride over liquid mercury or carbon. Optimal reaction conditions include a temperature range of 320°C to 400°C .
Chemical Reactions Analysis
Types of Reactions: Tetrafluorohydrazine undergoes various types of chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent.
Reduction: It can be reduced to form other fluorinated compounds.
Substitution: this compound can participate in substitution reactions, particularly with organic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and other strong oxidizers.
Reduction: Reducing agents such as hydrogen or metals can be used.
Substitution: Organic compounds with double bonds can react with this compound to form vicinal di(difluoroamine)s.
Major Products Formed:
Oxidation: Various oxidized fluorinated compounds.
Reduction: Reduced fluorinated derivatives.
Substitution: Vicinal di(difluoroamine)s.
Scientific Research Applications
Tetrafluorohydrazine has several scientific research applications, including:
Chemistry: It is used as a precursor or catalyst in organic synthesis.
Biology and Medicine: While not commonly used directly in biological or medical applications, its derivatives and reactions can be of interest in biochemical research.
Industry: this compound has been considered for use as a high-energy liquid oxidizer in rocket fuel formulations.
Mechanism of Action
Tetrafluorohydrazine exerts its effects primarily through its high reactivity and strong oxidizing properties. It can add across double bonds in organic compounds, forming vicinal di(difluoroamine)s. The molecular targets and pathways involved include the interaction with double bonds and the formation of stable fluorinated products .
Comparison with Similar Compounds
Nitrogen Trifluoride (NF₃): A precursor in the synthesis of tetrafluorohydrazine.
Difluoramine (NF₂H): Another fluorinated nitrogen compound with different reactivity.
Hydrazine (N₂H₄): The non-fluorinated analog of this compound.
Comparison:
Reactivity: this compound is more reactive than nitrogen trifluoride and difluoramine due to its multiple fluorine atoms.
Oxidizing Properties: It has stronger oxidizing properties compared to hydrazine.
Properties
IUPAC Name |
1,1,2,2-tetrafluorohydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F4N2/c1-5(2)6(3)4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFADZIUESKAXAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(N(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F4N2, N2F4 | |
Record name | TETRAFLUOROHYDRAZINE | |
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Record name | tetrafluorohydrazine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Tetrafluorohydrazine | |
Description | Chemical information link to Wikipedia. | |
Record name | Dinitrogen tetrafluoride | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dinitrogen_tetrafluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064922 | |
Record name | Nitrogen fluoride (N2F4) | |
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Molecular Weight |
104.007 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrafluorohydrazine appears as a colorless toxic irritant gas. Nonflammable. Prolonged exposure of the container to high heat may cause it to rupture violently and rocket. Used in organic synthesis and as an oxidizing agent in fuel for rockets., Colorless gas; [CAMEO] | |
Record name | TETRAFLUOROHYDRAZINE | |
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URL | https://cameochemicals.noaa.gov/chemical/4601 | |
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Record name | Tetrafluorohydrazine | |
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CAS No. |
10036-47-2, 10086-47-2 | |
Record name | TETRAFLUOROHYDRAZINE | |
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URL | https://cameochemicals.noaa.gov/chemical/4601 | |
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Record name | Nitrogen fluoride (N2F4) | |
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Record name | Tetrafluorohydrazine | |
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Record name | Tetrafluorohydrazine | |
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Record name | Nitrogen fluoride (N2F4) | |
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Record name | Dinitrogen tetrafluoride | |
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Record name | Tetrafluorohydrazine | |
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